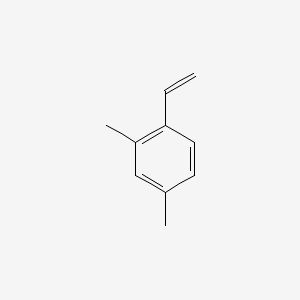

2,4-Dimethylstyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62089. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-4-10-6-5-8(2)7-9(10)3/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVVKKAVYQFQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25990-16-3 | |

| Record name | Benzene, 1-ethenyl-2,4-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00176875 | |

| Record name | 2,4-Dimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2234-20-0 | |

| Record name | 2,4-Dimethylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2234-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLSTYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-vinyl-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543ES1O25E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethylstyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylstyrene, also known as 4-vinyl-m-xylene, is an aromatic hydrocarbon of significant interest in polymer chemistry and materials science. Its unique structure, featuring a vinyl group and two methyl groups on the benzene ring, influences its reactivity and the properties of its resulting polymers. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and a discussion of its potential applications in research and drug development.

Core Data: CAS Number and Properties

The Chemical Abstracts Service (CAS) has assigned the number 2234-20-0 to this compound.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 2234-20-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂ | [1][3] |

| Molecular Weight | 132.20 g/mol | [1][3] |

| Appearance | Clear, colorless liquid | |

| Density | 0.906 g/mL at 25 °C | |

| Melting Point | -64 °C | |

| Boiling Point | 73-74 °C at 10 mmHg | |

| Flash Point | 60 °C (140 °F) | |

| Refractive Index | n20/D 1.543 | |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohols, ethers, and aromatic hydrocarbons. |

Synthesis of this compound: Experimental Protocol

The industrial synthesis of this compound is typically achieved through a two-step process involving the alkylation of m-xylene followed by the dehydrogenation of the resulting 2,4-dimethylethylbenzene.

Step 1: Alkylation of m-Xylene

This step involves a Friedel-Crafts alkylation reaction to introduce an ethyl group to the m-xylene ring, forming 2,4-dimethylethylbenzene.

Materials:

-

m-Xylene

-

Ethylene

-

Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid catalyst

-

Inert solvent (e.g., nitrobenzene or excess m-xylene)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Methodology:

-

A reaction flask equipped with a stirrer, gas inlet, and reflux condenser is charged with the inert solvent and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen).

-

m-Xylene is added to the flask, and the mixture is cooled to the desired reaction temperature (typically between 0 and 10 °C).

-

Ethylene gas is bubbled through the stirred reaction mixture at a controlled rate. The reaction is exothermic and may require external cooling to maintain the temperature.

-

The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the consumption of m-xylene and the formation of 2,4-dimethylethylbenzene.

-

Upon completion, the reaction is quenched by slowly adding the mixture to a cooled aqueous solution of hydrochloric acid to decompose the catalyst.

-

The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

-

The crude product is purified by fractional distillation under reduced pressure to isolate 2,4-dimethylethylbenzene.

Step 2: Dehydrogenation of 2,4-Dimethylethylbenzene

The final step is the catalytic dehydrogenation of 2,4-dimethylethylbenzene to yield this compound.

Materials:

-

2,4-Dimethylethylbenzene

-

Dehydrogenation catalyst (e.g., iron(III) oxide promoted with potassium oxide and chromium(III) oxide)

-

Steam or an inert gas (e.g., nitrogen)

Methodology:

-

A fixed-bed reactor is packed with the dehydrogenation catalyst.

-

The catalyst is pre-heated to the reaction temperature, typically in the range of 550-650 °C.

-

A mixture of 2,4-dimethylethylbenzene vapor and steam (or an inert gas) is passed over the heated catalyst bed. Steam is often used to provide heat and to shift the equilibrium towards the product side.

-

The effluent from the reactor, containing this compound, unreacted 2,4-dimethylethylbenzene, and byproducts, is cooled to condense the organic components.

-

The organic layer is separated from the aqueous phase.

-

The crude this compound is purified by vacuum distillation. A polymerization inhibitor (e.g., tert-butylcatechol) is typically added during distillation to prevent premature polymerization.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 2,4-Dimethylstyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dimethylstyrene (also known as 4-vinyl-m-xylene), a substituted styrene monomer of significant interest in polymer chemistry. The document details its key physical constants, chemical reactivity, and established protocols for its synthesis and polymerization. Quantitative data are presented in structured tables for ease of reference. Furthermore, detailed experimental methodologies are provided to facilitate the practical application of this compound in a laboratory setting. This guide is intended to be a valuable resource for researchers and scientists engaged in materials science and synthetic chemistry. While not a common scaffold in drug discovery, its role as a versatile monomer warrants a thorough understanding of its characteristics for professionals in chemical and materials development.

Core Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature.[1] The presence of the vinyl group and the two methyl substituents on the aromatic ring significantly influences its physical and chemical behavior compared to styrene.

Physical Properties

The key physical properties of this compound are summarized in the table below. These values have been compiled from various sources to provide a comprehensive reference.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₁₀H₁₂ | - | [1][2] |

| Molecular Weight | 132.20 | g/mol | [1][2] |

| CAS Number | 2234-20-0 | - | [1][2] |

| Appearance | Clear, colorless liquid | - | [1] |

| Density | 0.905 - 0.906 | g/cm³ at 20-25 °C | [1][2] |

| Melting Point | -64 | °C | [3] |

| Boiling Point | 196.7 - 202 | °C at 760 mmHg | [2][3] |

| 73-74 | °C at 10 mmHg | ||

| 81-85 | °C at 14 Torr | [1] | |

| Flash Point | 60 | °C | [2] |

| Refractive Index (n₂₀/D) | 1.543 | - | [1] |

| Solubility | Insoluble in water. Soluble in alcohols, aromatic hydrocarbons, ketones, and esters. | - | [4] |

| Vapor Pressure | 0.45 | mmHg at 25 °C (estimated) | |

| logP (Octanol/Water Partition Coefficient) | 3.4 | - | [1] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the vinyl group and the electron-donating methyl groups on the benzene ring.

-

Polymerization: this compound readily undergoes polymerization via free-radical and cationic mechanisms to form poly(this compound).[5] The methyl groups activate the vinyl group, influencing the polymerization kinetics and the properties of the resulting polymer.

-

Electrophilic Addition: The double bond of the vinyl group is susceptible to electrophilic addition reactions, similar to other alkenes.

-

Electrophilic Aromatic Substitution: The electron-donating nature of the two methyl groups activates the aromatic ring, making it more susceptible to electrophilic substitution reactions compared to styrene.[5]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most common industrial method involves the alkylation of m-xylene followed by dehydrogenation. For laboratory-scale synthesis, the Wittig reaction provides a versatile and high-yield approach.

Synthesis via Wittig Reaction

This protocol details the synthesis of this compound from 2,4-dimethylbenzaldehyde and methyltriphenylphosphonium bromide.

Methodology:

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while stirring. After the addition is complete, warm the resulting orange-red solution to room temperature and stir for 1 hour to ensure complete formation of the ylide.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 2,4-dimethylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the flask. After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel using hexane as the eluent. Alternatively, for larger scales, vacuum distillation can be employed to yield pure this compound.

Caption: Industrial synthesis of this compound.

Polymerization of this compound: Experimental Protocols

This compound can be polymerized using various techniques. Below are detailed protocols for free-radical and cationic polymerization.

Free-Radical Polymerization (Bulk)

This protocol describes the bulk polymerization of this compound using azobisisobutyronitrile (AIBN) as the initiator.

Methodology:

-

Monomer Purification: To remove the inhibitor (typically 4-tert-butylcatechol), pass the this compound monomer through a short column of basic alumina.

-

Reaction Setup: In a polymerization tube, add the purified this compound and AIBN (typically 0.1-1.0 mol% relative to the monomer).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Seal the tube under vacuum or an inert atmosphere (e.g., nitrogen or argon). Place the sealed tube in a preheated oil bath at 60-70 °C. The polymerization time will vary depending on the desired conversion and molecular weight (typically several hours). The viscosity of the solution will increase significantly as the reaction progresses.

-

Isolation and Purification: After the desired time, terminate the polymerization by cooling the tube in an ice bath. Dissolve the viscous polymer in a suitable solvent, such as toluene or tetrahydrofuran (THF). Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Drying: Collect the precipitated poly(this compound) by filtration, wash with fresh methanol, and dry in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Cationic Polymerization

This protocol outlines the cationic polymerization of this compound using tin(IV) chloride (SnCl₄) as the initiator in a chlorinated solvent.[5]

Methodology:

-

Monomer and Solvent Purification: The monomer should be purified as described above. The solvent (e.g., dichloromethane) must be rigorously dried, for example, by distillation over calcium hydride. All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.

-

Reaction Setup: In a Schlenk flask under a positive pressure of dry nitrogen or argon, dissolve the purified this compound in the anhydrous solvent. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

-

Initiation: Prepare a stock solution of SnCl₄ in the anhydrous solvent. Using a syringe, rapidly add the required amount of the SnCl₄ solution to the stirred monomer solution to initiate the polymerization.

-

Polymerization and Termination: The polymerization is typically very fast. After a predetermined time (ranging from seconds to minutes), terminate the reaction by adding a quenching agent, such as pre-chilled methanol.

-

Isolation and Purification: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Drying: Collect the poly(this compound) by filtration, wash with methanol, and dry in a vacuum oven at a moderate temperature.

References

An In-depth Technical Guide to 2,4-Dimethylstyrene Monomer: Purity and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dimethylstyrene, focusing on its purity, analytical methods for its characterization, and common impurities. This document is intended to be a valuable resource for professionals working in research, development, and quality control who utilize this monomer in their applications.

Physicochemical Properties of this compound

This compound, also known as 4-vinyl-m-xylene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1] It is a flammable, colorless liquid that is used in the synthesis of polymers and other organic compounds. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂ |

| Molecular Weight | 132.20 g/mol [1] |

| CAS Number | 2234-20-0[1] |

| Appearance | Colorless liquid |

| Boiling Point | 192-193 °C (at 760 mmHg) |

| Melting Point | -61 °C |

| Density | 0.904 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.538 |

| Flash Point | 63 °C (145 °F) |

| Solubility | Insoluble in water; soluble in organic solvents |

Purity of Commercial this compound

Commercially available this compound is typically offered in various purity grades. A common technical grade has a purity of approximately 97%. To prevent polymerization during storage and transport, a stabilizer is often added. A frequently used stabilizer is 4-tert-butylcatechol (TBC), typically at a concentration of around 500 ppm. For applications requiring higher purity, this compound with a purity of >99% as determined by High-Performance Liquid Chromatography (HPLC) is also available.

Potential Impurities in this compound

The impurity profile of this compound is largely dependent on its synthesis route. The most common industrial synthesis involves the alkylation of toluene followed by dehydrogenation. This process can lead to the formation of several byproducts, which may be present as impurities in the final product.

Common Impurities:

-

Isomers of Dimethylstyrene: Other isomers such as 2,5-dimethylstyrene, 3,4-dimethylstyrene, and 2,6-dimethylstyrene can be formed during the synthesis.

-

Ethyltoluene Isomers: Unreacted intermediates from the dehydrogenation step, such as 2-ethyltoluene, 3-ethyltoluene, and 4-ethyltoluene, may be present.

-

Other Aromatic Hydrocarbons: Residual starting materials like toluene and other alkylated benzenes can also be found in the final product.

-

Polymerized Material: Small amounts of polymerized this compound may be present, especially if the monomer has been stored for extended periods or at elevated temperatures without adequate stabilization.

-

Stabilizer: As mentioned, 4-tert-butylcatechol is a common additive.

The concentration of these impurities can vary significantly depending on the manufacturer and the purification process employed. For high-purity applications, it is crucial to obtain a detailed certificate of analysis from the supplier.

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive analysis of this compound purity.

Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID), is the primary method for determining the purity of this compound and quantifying its volatile impurities. An adaptation of the ASTM D5135 standard for styrene analysis is a suitable approach.

This protocol is based on established methods for styrene and related aromatic hydrocarbons and should be validated for specific laboratory conditions.

1. Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column: A polar column, such as a wax-type column (e.g., DB-WAX, HP-INNOWAX), is recommended for good separation of aromatic isomers. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Autosampler for precise and repeatable injections.

-

Data acquisition and processing software.

2. Reagents:

-

High-purity helium or hydrogen as the carrier gas.

-

High-purity hydrogen and air for the FID.

-

This compound reference standard of known high purity.

-

Standards of potential impurities (e.g., other dimethylstyrene isomers, ethyltoluene isomers) for identification and calibration.

-

A suitable solvent for dilution, such as dichloromethane or acetone.

3. Chromatographic Conditions:

| Parameter | Recommended Setting |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on concentration) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 60 °C, hold for 5 minRamp: 10 °C/min to 200 °CHold: 10 min at 200 °C |

| Detector Temperature | 280 °C |

| Detector Gases | Hydrogen: 30 mL/minAir: 300 mL/minMakeup Gas (He): 25 mL/min |

4. Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent.

-

For the quantification of the main component, a higher dilution may be necessary to avoid detector saturation.

5. Analysis and Calculation:

-

Inject the prepared sample into the GC-FID system.

-

Identify the peaks based on the retention times of the reference standards.

-

The purity of this compound is typically determined by area normalization, where the percentage of each component is calculated as the ratio of its peak area to the total area of all peaks.

-

% Purity = (Area of this compound peak / Total area of all peaks) x 100

-

-

For more accurate quantification, an internal standard method can be employed.

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural confirmation and qualitative analysis of this compound.

-

¹H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the vinyl group, methyl groups, and aromatic protons with their characteristic chemical shifts and coupling patterns.

-

¹³C NMR: Shows the number of unique carbon atoms, which is useful for confirming the overall structure and identifying isomeric impurities if their signals do not overlap.

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

C-H stretching of the vinyl group (~3080 cm⁻¹)

-

C=C stretching of the vinyl group (~1630 cm⁻¹)

-

C=C stretching of the aromatic ring (~1600 and 1490 cm⁻¹)

-

C-H out-of-plane bending of the substituted benzene ring, which can help confirm the substitution pattern.

Analysis of Stabilizer

The concentration of the 4-tert-butylcatechol (TBC) stabilizer can be determined using colorimetric methods as outlined in ASTM D4590. This method involves the reaction of TBC with a color-forming reagent, and the resulting absorbance is measured spectrophotometrically.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound monomer purity.

Caption: Workflow for this compound Purity Analysis.

References

Thermal Stability of 2,4-Dimethylstyrene Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,4-Dimethylstyrene monomer. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from analogous compounds, particularly styrene and other substituted styrenes, to provide reasonable estimations and a framework for safe handling and use. All estimations and analogies are clearly noted. This document is intended to be a resource for professionals in research and development who handle this and similar reactive monomers.

Executive Summary

This compound is a vinyl aromatic monomer that, like styrene, is susceptible to thermally induced polymerization. This process is exothermic and can lead to a runaway reaction if not properly controlled, posing a significant safety hazard. The thermal stability of the monomer is influenced by temperature, the presence of inhibitors, and storage conditions. This guide summarizes the key thermal stability parameters, outlines experimental protocols for their determination, and provides visual representations of relevant pathways and workflows.

Physicochemical and Thermal Properties

| Property | Value | Source / Analogy |

| Molecular Formula | C₁₀H₁₂ | --INVALID-LINK-- |

| Molecular Weight | 132.20 g/mol | --INVALID-LINK-- |

| Boiling Point | 73-74 °C @ 10 mmHg | --INVALID-LINK-- |

| Melting Point | -64 °C | --INVALID-LINK-- |

| Density | 0.906 g/mL at 25 °C | --INVALID-LINK-- |

| Flash Point | 60 °C (140 °F) - closed cup | --INVALID-LINK-- |

| Heat of Polymerization (ΔHₚ) | ~ -67 to -69 kJ/mol (~ -16 to -16.5 kcal/mol) | Analogy to styrene[1] |

| Onset of Thermal Polymerization | Estimated > 95 °C (inhibited) | Analogy to styrene[2] |

| Autoignition Temperature | Estimated ~ 450 - 500 °C | Analogy to xylene isomers[3] |

| Recommended Storage Temperature | 2 - 8 °C | --INVALID-LINK-- |

| Common Inhibitor | tert-Butylcatechol (TBC) | --INVALID-LINK-- |

Thermal Hazards

The primary thermal hazard associated with this compound is uncontrolled, self-accelerating polymerization. This can be initiated by heat, light, or contaminants. The polymerization reaction is significantly exothermic, and if the heat generated is not dissipated, the temperature of the monomer will increase, further accelerating the reaction rate and potentially leading to a dangerous runaway scenario.

Free-Radical Polymerization

Thermally initiated polymerization of styrenic monomers proceeds via a free-radical mechanism. At elevated temperatures, the monomer can form diradicals that initiate polymerization. The presence of methyl groups on the aromatic ring can influence the reactivity of the monomer.

References

spectroscopic data of 2,4-Dimethylstyrene (¹H NMR, ¹³C NMR, IR)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethylstyrene, catering to researchers, scientists, and professionals in drug development. The following sections detail the ¹H NMR, ¹³C NMR, and IR spectroscopic data, complete with experimental protocols and a visual workflow for data acquisition and analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The data presented here was obtained in a chloroform-d (CDCl₃) solvent.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.28 | d | 1H | Ar-H |

| 6.98 | d | 1H | Ar-H |

| 6.92 | s | 1H | Ar-H |

| 6.65 | dd | 1H | =CH- (vinyl) |

| 5.65 | d | 1H | =CH₂ (vinyl, trans) |

| 5.18 | d | 1H | =CH₂ (vinyl, cis) |

| 2.32 | s | 3H | Ar-CH₃ |

| 2.28 | s | 3H | Ar-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The data below corresponds to a spectrum acquired in a chloroform-d (CDCl₃) solvent.

| Chemical Shift (ppm) | Carbon Type |

| 137.2 | C (quaternary) |

| 136.2 | C (quaternary) |

| 135.0 | CH (vinyl) |

| 134.8 | C (quaternary) |

| 131.0 | CH (aromatic) |

| 126.8 | CH (aromatic) |

| 126.5 | CH (aromatic) |

| 112.8 | CH₂ (vinyl) |

| 21.0 | CH₃ |

| 19.8 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. The data presented is from a neat sample.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3085 | Medium | =C-H Stretch (vinyl) |

| 3010 | Medium | =C-H Stretch (aromatic) |

| 2965, 2920, 2860 | Strong | C-H Stretch (methyl) |

| 1628 | Strong | C=C Stretch (vinyl) |

| 1615, 1495 | Medium | C=C Stretch (aromatic) |

| 1450 | Medium | C-H Bend (methyl) |

| 990, 905 | Strong | =C-H Bend (vinyl out-of-plane) |

| 815 | Strong | C-H Bend (aromatic out-of-plane) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: The NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between pulses. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR to ensure accurate integration and observation of quaternary carbons. Chemical shifts are reported in ppm relative to the residual solvent peak of CDCl₃ (δ 77.16) or TMS (δ 0.00).

Infrared (IR) Spectroscopy

Sample Preparation: For a neat sample analysis, a single drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. The resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data of a chemical compound like this compound.

The Bio-Renewable Horizon: A Technical Guide to Biomass-Derived Synthesis Routes for 2,4-Dimethylstyrene

For Researchers, Scientists, and Drug Development Professionals

The imperative to transition from a fossil fuel-based economy to a sustainable, bio-based one has catalyzed significant research into the production of valuable platform chemicals from renewable resources. Among these, aromatic compounds are of particular interest due to their widespread use in the chemical and pharmaceutical industries. This technical guide explores potential biomass-derived synthesis routes for 2,4-dimethylstyrene, a specialty monomer with applications in polymer chemistry and as a building block in organic synthesis. While direct, established pathways from biomass to this compound are not yet prevalent in scientific literature, this document outlines plausible synthetic strategies based on well-understood transformations of biomass-derived precursors.

Executive Summary

Currently, the production of aromatic chemicals is heavily reliant on petrochemical feedstocks. However, lignocellulosic biomass, a readily available and renewable resource, offers a promising alternative.[1][2] The conversion of biomass into aromatic compounds can be achieved through various catalytic and biological processes, including pyrolysis, lignin depolymerization, and fermentation.[1][3][4] This guide proposes two hypothetical, yet chemically sound, synthesis routes for this compound starting from biomass-derived platform molecules: Route A, commencing from p-Cymene derived from terpenes, and Route B, starting with toluene produced via biomass gasification and reforming.

Proposed Synthesis Route A: From Pine-Derived p-Cymene

The forestry industry's byproduct, crude sulfate turpentine, is a rich source of α-pinene, which can be readily isomerized and dehydrogenated to p-cymene. This route leverages a bio-derived aromatic feedstock for subsequent functionalization.

Logical Workflow for Route A

Caption: Proposed synthesis of this compound from p-Cymene.

Key Experimental Stages and Protocols

1. Oxidation of p-Cymene to 4-Methyl-2-isopropylbenzoic Acid:

-

Methodology: A plausible approach involves the selective oxidation of the isopropyl group of p-cymene. While various methods exist, a controlled oxidation using a suitable catalyst is required to avoid oxidation of the methyl group.

-

Experimental Protocol (Adapted from analogous oxidations):

-

To a stirred solution of p-cymene (1 equivalent) in a suitable solvent such as acetic acid, add a catalytic amount of a cobalt(II) salt and a bromide source.

-

Pressurize the reactor with air or oxygen and heat to the desired temperature (e.g., 100-150 °C).

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Purify the resulting 4-methyl-2-isopropylbenzoic acid by recrystallization or column chromatography.

-

2. Friedel-Crafts Acylation to introduce the second methyl group:

-

Methodology: An alternative to direct oxidation could involve the Friedel-Crafts acylation of a simpler aromatic, followed by reduction, though this may be less direct from p-cymene. A more direct functionalization of the p-cymene ring would be required. Given the directing effects of the alkyl groups, achieving the desired 2,4-substitution pattern from p-cymene is challenging. A more viable, though longer, route from p-cymene would involve its conversion to m-xylene, which is not straightforward. Therefore, Route B presents a more direct approach from a different biomass-derived starting material.

Proposed Synthesis Route B: From Biomass-Derived Toluene

Toluene is a key component of the BTX (benzene, toluene, xylene) aromatic fraction that can be produced from the catalytic pyrolysis of lignocellulosic biomass.[1]

Signaling Pathway for Route B

Caption: Proposed synthesis of this compound from Toluene.

Key Experimental Stages and Protocols

1. Friedel-Crafts Alkylation of Toluene to m-Xylene:

-

Methodology: The methylation of toluene can produce a mixture of o-, m-, and p-xylene. To favor the meta isomer, specific catalysts and conditions can be employed.

-

Experimental Protocol (Adapted from standard Friedel-Crafts procedures):

-

Cool a suspension of anhydrous aluminum chloride (AlCl₃) in an excess of toluene to 0 °C under an inert atmosphere.

-

Slowly add methyl chloride (or another methylating agent) to the stirred suspension.

-

After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by GC).

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and distill to separate the xylene isomers.

-

2. Friedel-Crafts Acylation of m-Xylene:

-

Methodology: Acylation of m-xylene with acetyl chloride in the presence of a Lewis acid catalyst will yield 2,4-dimethylacetophenone. The directing effects of the two methyl groups favor substitution at the 2 or 4 positions.

-

Experimental Protocol:

-

To a solution of m-xylene (1 equivalent) and acetyl chloride (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, slowly add anhydrous aluminum chloride (1.2 equivalents).

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Extract the product with dichloromethane, wash the organic layer, dry, and remove the solvent under reduced pressure.

-

Purify the resulting 2,4-dimethylacetophenone by vacuum distillation or chromatography.

-

3. Reduction of 2,4-Dimethylacetophenone:

-

Methodology: The ketone can be reduced to the corresponding ethyl group via methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction.

-

Experimental Protocol (Wolff-Kishner Reduction):

-

To a flask equipped with a reflux condenser, add 2,4-dimethylacetophenone, diethylene glycol, and hydrazine hydrate.

-

Heat the mixture to reflux for 1 hour.

-

Add potassium hydroxide pellets and continue to heat, allowing water and excess hydrazine to distill off, until the temperature reaches ~200 °C.

-

Maintain reflux at this temperature for 4 hours.

-

Cool the reaction, dilute with water, and extract with ether.

-

Wash the ether layer, dry, and distill to obtain 2,4-dimethyl-1-ethylbenzene.

-

4. Dehydrogenation to this compound:

-

Methodology: The final step is the catalytic dehydrogenation of 2,4-dimethyl-1-ethylbenzene. This is typically a high-temperature, gas-phase reaction over a metal oxide catalyst.

-

Experimental Protocol (Conceptual):

-

Pass a stream of 2,4-dimethyl-1-ethylbenzene vapor, mixed with superheated steam, over a hot catalyst bed (e.g., iron(III) oxide promoted with potassium oxide) at approximately 600 °C.

-

Cool the product stream to condense the organic and aqueous phases.

-

Separate the organic layer, which will contain unreacted starting material, the desired this compound, and some byproducts.

-

Purify by vacuum distillation, adding a polymerization inhibitor to the distillation flask.

-

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, reaction parameters for the key steps in Route B, based on analogous transformations reported in the chemical literature.

Table 1: Friedel-Crafts Acylation of m-Xylene

| Parameter | Value |

| Catalyst | Anhydrous AlCl₃ |

| Reactants | m-Xylene, Acetyl Chloride |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 5-7 hours |

| Typical Yield | 75-85% |

Table 2: Wolff-Kishner Reduction of 2,4-Dimethylacetophenone

| Parameter | Value |

| Reagents | Hydrazine Hydrate, KOH |

| Solvent | Diethylene Glycol |

| Temperature | ~200 °C |

| Reaction Time | 4-5 hours |

| Typical Yield | 80-90% |

Table 3: Catalytic Dehydrogenation of 2,4-Dimethyl-1-ethylbenzene

| Parameter | Value |

| Catalyst | Fe₂O₃/K₂O |

| Temperature | 580-620 °C |

| Pressure | Atmospheric |

| Feed Ratio | Steam : Hydrocarbon (10:1) |

| Typical Conversion | 50-60% per pass |

| Selectivity | 85-95% |

Conclusion and Future Outlook

The synthesis of this compound from biomass represents a compelling challenge that aligns with the principles of green chemistry and sustainable industrial practices. While this guide has outlined speculative routes, they are grounded in established chemical principles and leverage platform molecules that are increasingly accessible from renewable feedstocks. Future research should focus on optimizing the catalytic conversion of biomass to yield higher concentrations of specific aromatic precursors like toluene and m-xylene. Furthermore, the development of novel, highly selective catalysts for the subsequent functionalization steps will be critical to improving the economic viability and environmental footprint of these bio-based syntheses. The pathways described herein provide a foundational roadmap for researchers dedicated to advancing the bio-refinery concept and expanding the portfolio of chemicals derivable from renewable resources.

References

- 1. Renewable aromatic production from waste: exploring pathways, source materials, and catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 3. Frontiers | Bioprocess Optimization for the Production of Aromatic Compounds With Metabolically Engineered Hosts: Recent Developments and Future Challenges [frontiersin.org]

- 4. Bioprocess Optimization for the Production of Aromatic Compounds With Metabolically Engineered Hosts: Recent Developments and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,4-Dimethylstyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2,4-dimethylstyrene, a key intermediate in the synthesis of various organic compounds. The document details the theoretical framework governing these reactions, including the directing effects of the substituent groups and the regioselectivity of electrophilic attack. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates likely outcomes based on established principles and data from structurally similar compounds. Detailed experimental protocols for key electrophilic substitution reactions—nitration, halogenation, sulfonation, and Friedel-Crafts acylation—are provided as adaptable frameworks for laboratory synthesis. Furthermore, reaction pathways and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry wherein an electrophile replaces a hydrogen atom on an aromatic ring. The reaction typically proceeds through a three-step mechanism:

-

Generation of an Electrophile: A strong electrophile is generated in situ.

-

Formation of a Sigma Complex: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The facility and orientation of electrophilic aromatic substitution are significantly influenced by the substituents already present on the aromatic ring.

Directing Effects and Regioselectivity in this compound

The regioselectivity of electrophilic substitution on this compound is governed by the combined electronic effects of the two methyl groups and the vinyl group.

-

Methyl Groups (-CH₃): Methyl groups are electron-donating through an inductive effect (+I). They are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. As activating groups, they direct incoming electrophiles to the ortho and para positions relative to themselves.

-

Vinyl Group (-CH=CH₂): The vinyl group is also considered an activating group that directs incoming electrophiles to the ortho and para positions. This is due to the ability of the vinyl group's π-system to donate electron density to the aromatic ring through resonance.

In this compound, the positions on the aromatic ring are C1 (bearing the vinyl group), C2 (bearing a methyl group), C3, C4 (bearing a methyl group), C5, and C6. The directing effects of the substituents are as follows:

-

The vinyl group at C1 directs to C2 (ortho, already substituted), C6 (ortho), and C4 (para, already substituted).

-

The methyl group at C2 directs to C1 (ortho, already substituted), C3 (ortho), and C6 (para).

-

The methyl group at C4 directs to C3 (ortho), C5 (ortho), and C1 (para, already substituted).

Considering the additive effects of these groups, the positions most activated towards electrophilic attack are C3, C5, and C6 . The precise distribution of products will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a significant role. For instance, attack at C3 and C5 is sterically less hindered than at C6.

Key Electrophilic Substitution Reactions of this compound

While specific experimental data for this compound is not extensively reported, the following sections provide detailed protocols and expected outcomes based on the reactions of closely related compounds and general principles of organic chemistry.

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.

Expected Products: Based on the directing effects, the major products of the nitration of this compound are expected to be 3-nitro-2,4-dimethylstyrene and 5-nitro-2,4-dimethylstyrene . Due to steric hindrance from the adjacent methyl group, the formation of 6-nitro-2,4-dimethylstyrene is likely to be a minor product.

Table 1: Predicted Products of Nitration of this compound

| Product Name | Position of Nitration | Predicted Relative Abundance |

| 5-Nitro-2,4-dimethylstyrene | C5 | Major |

| 3-Nitro-2,4-dimethylstyrene | C3 | Major |

| 6-Nitro-2,4-dimethylstyrene | C6 | Minor |

Experimental Protocol: Synthesis of Nitro-2,4-dimethylstyrene

-

Materials:

-

This compound

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (or other suitable solvent)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with continuous stirring to prepare the nitrating mixture. Maintain the temperature at 0 °C.

-

In a separate flask, dissolve 5 g of this compound in 20 mL of dichloromethane and cool the solution to 0 °C.

-

Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel.

-

Halogenation

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. A Lewis acid catalyst, such as FeBr₃ or AlCl₃, is typically required to generate the electrophilic halogen species.

Expected Products: Similar to nitration, the major products of bromination are expected to be 3-bromo-2,4-dimethylstyrene and 5-bromo-2,4-dimethylstyrene .

Table 2: Predicted Products of Bromination of this compound

| Product Name | Position of Bromination | Predicted Relative Abundance |

| 5-Bromo-2,4-dimethylstyrene | C5 | Major |

| 3-Bromo-2,4-dimethylstyrene | C3 | Major |

| 6-Bromo-2,4-dimethylstyrene | C6 | Minor |

Experimental Protocol: Synthesis of Bromo-2,4-dimethylstyrene

-

Materials:

-

This compound

-

Bromine (Br₂)

-

Iron(III) Bromide (FeBr₃)

-

Carbon Tetrachloride (or other suitable solvent)

-

Saturated Sodium Thiosulfate Solution

-

Anhydrous Calcium Chloride

-

-

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 5 g of this compound in 20 mL of carbon tetrachloride.

-

Add a catalytic amount of iron(III) bromide (approx. 0.1 g).

-

From the dropping funnel, add a solution of 2 mL of bromine in 10 mL of carbon tetrachloride dropwise at room temperature.

-

After the addition is complete, stir the mixture at room temperature until the bromine color disappears.

-

Wash the reaction mixture with water and then with a saturated sodium thiosulfate solution to remove any unreacted bromine.

-

Separate the organic layer, wash with brine, and dry over anhydrous calcium chloride.

-

Filter and remove the solvent by distillation.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The electrophile is typically sulfur trioxide (SO₃) or protonated sulfur trioxide, generated from fuming sulfuric acid (oleum). The sulfonation of m-xylene, a structurally similar compound, predominantly yields m-xylene-4-sulfonic acid.[1][2]

Expected Product: By analogy to m-xylene, the sulfonation of this compound is expected to primarily yield This compound-5-sulfonic acid .

Table 3: Predicted Product of Sulfonation of this compound

| Product Name | Position of Sulfonation | Predicted Relative Abundance |

| This compound-5-sulfonic acid | C5 | Major |

Experimental Protocol: Synthesis of this compound-5-sulfonic acid

-

Materials:

-

This compound

-

Fuming Sulfuric Acid (20% SO₃)

-

Ice

-

Saturated Sodium Chloride Solution

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer, cool 10 mL of fuming sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 5 g of this compound to the cold fuming sulfuric acid with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The sulfonic acid product can be precipitated by the addition of a saturated sodium chloride solution ("salting out").

-

Collect the solid product by vacuum filtration and wash with a cold, saturated sodium chloride solution.

-

The product can be further purified by recrystallization from water.

-

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

Expected Products: The acylation of this compound is expected to yield primarily the 5-acyl-2,4-dimethylstyrene .

Table 4: Predicted Product of Friedel-Crafts Acylation of this compound

| Product Name (for R=CH₃) | Position of Acylation | Predicted Relative Abundance |

| 5-Acetyl-2,4-dimethylstyrene | C5 | Major |

Experimental Protocol: Synthesis of 5-Acetyl-2,4-dimethylstyrene

-

Materials:

-

This compound

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric Acid (dilute)

-

Ice

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend 6.7 g of anhydrous aluminum chloride in 30 mL of anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 3.9 g of acetyl chloride to the suspension with stirring.

-

To this mixture, add a solution of 5 g of this compound in 10 mL of anhydrous dichloromethane dropwise over 30 minutes.

-

After the addition, allow the reaction to stir at room temperature for 1 hour.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Competition between Ring Substitution and Vinyl Group Addition

A critical consideration in the electrophilic reactions of this compound is the competition between electrophilic substitution on the aromatic ring and electrophilic addition to the vinyl group. The outcome is dependent on the nature of the electrophile and the reaction conditions.

-

Strongly Electrophilic Reagents and Aromaticity-Preserving Conditions: Reagents and conditions that favor the formation of a stable arenium ion and the subsequent restoration of aromaticity will lead to electrophilic aromatic substitution. This is typical for nitration, halogenation with a Lewis acid, sulfonation, and Friedel-Crafts reactions.

-

Electrophiles that Form Stable Carbocations via Addition: Some electrophiles, particularly in the absence of strong Lewis acids, may preferentially add across the double bond of the vinyl group, especially if this leads to a stable benzylic carbocation.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanism of electrophilic aromatic substitution and a typical experimental workflow.

Conclusion

The electrophilic substitution reactions of this compound are governed by the strong activating and ortho, para-directing effects of its two methyl and one vinyl substituent. This leads to a high degree of regioselectivity, with substitution predicted to occur predominantly at the C3 and C5 positions of the aromatic ring. While specific quantitative data for these reactions are not extensively documented, this guide provides robust theoretical predictions and adaptable experimental protocols for nitration, halogenation, sulfonation, and Friedel-Crafts acylation. These methodologies and the accompanying mechanistic insights offer a valuable resource for researchers and professionals engaged in the synthesis and development of novel organic molecules derived from this compound. Further experimental investigation is warranted to precisely quantify product distributions and optimize reaction conditions for this versatile starting material.

References

In-Depth Technical Guide: Health and Safety Data for 2,4-Dimethylstyrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for 2,4-Dimethylstyrene (CAS No. 2234-20-0). The information is compiled from various safety data sheets and chemical databases to assist in risk assessment and the implementation of appropriate safety protocols in a laboratory or industrial setting.

Section 1: Summary of Health and Safety Data

This compound is a flammable liquid that can cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] While comprehensive toxicological data is not available, existing information indicates a need for careful handling and the use of appropriate personal protective equipment.[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂ | [4][5] |

| Molecular Weight | 132.20 g/mol | [4][5] |

| Appearance | Colorless liquid | [3] |

| Melting Point | -64 °C | [3][5] |

| Boiling Point | 196.66 °C (estimated at 760 mmHg); 73-74 °C at 10 mmHg | [5][6] |

| Density | 0.906 g/mL at 25 °C | [5][6] |

| Flash Point | 60 °C (140 °F) - Closed Cup | [1][5][6] |

| Solubility in Water | 35.29 mg/L at 25 °C (estimated) | [6] |

| Vapor Pressure | 0.554 mmHg at 25 °C (estimated) | [6] |

| Refractive Index | n20/D 1.543 | [5] |

Toxicological Data

The toxicological profile of this compound has not been fully investigated.[1][3] The available acute toxicity data is summarized in Table 2. It is classified as an irritant to the skin, eyes, and respiratory system.[2][3][4]

| Endpoint | Species | Route | Value | Source(s) |

| LDLo (Lowest published lethal dose) | Rat | Oral | 5000 mg/kg | [6] |

| Skin Irritation | Not Specified | Dermal | Causes skin irritation (Category 2) | [2][4] |

| Eye Irritation | Not Specified | Ocular | Causes serious eye irritation (Category 2) | [2][4] |

| Respiratory Irritation | Not Specified | Inhalation | May cause respiratory irritation (STOT SE 3) | [2][3][4] |

Flammability and Reactivity

This compound is a flammable liquid.[2][3][4] Information regarding its flammability is presented in Table 3. It should be kept away from heat, sparks, and open flames.[1][2] Incompatible materials include strong oxidizing agents.[2]

| Parameter | Value | Source(s) |

| GHS Flammability Class | Flammable Liquid, Category 3 | [2][4] |

| Flash Point | 60 °C (140 °F) - Closed Cup | [1][5][6] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | [2] |

| NFPA Rating (estimated) | Health: 2, Flammability: 2, Instability: 0 | [1] |

Occupational Exposure Limits

There are no established occupational exposure limits (e.g., PEL, TLV, REL) specifically for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH.[1]

Section 2: Experimental Protocols

Detailed experimental protocols for key safety and toxicity assessments are outlined below. These are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), which are widely accepted for regulatory purposes.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next. The method aims to classify the substance's toxicity and estimate the LD50.

-

Test Animals: Healthy, young adult rats (8-12 weeks old) are typically used. Females are often preferred.

-

Procedure:

-

Animals are fasted overnight prior to dosing.[7]

-

The test substance is administered in a single dose by oral gavage.

-

A starting dose of 300 mg/kg is often used if there is no prior information on the substance's toxicity.[7]

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[7]

-

Body weight is recorded weekly.[7]

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The results are used to classify the substance according to GHS categories for acute oral toxicity.

Dermal Irritation (Based on OECD Guideline 404)

-

Principle: The substance is applied to a small area of skin on a single animal. The degree of irritation is assessed by scoring for erythema (redness) and edema (swelling).

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure:

-

A small patch of fur is clipped from the animal's back.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin.

-

The treated area is covered with a gauze patch for a 4-hour exposure period.

-

After 4 hours, the patch and residual substance are removed.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritation classification.

Eye Irritation (Based on OECD Guideline 405)

-

Principle: A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control. The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Test Animals: Albino rabbits are the preferred species.[1]

-

Procedure:

-

Data Analysis: The scores are used to classify the substance's potential for eye irritation or serious eye damage.

Flash Point Determination (Based on ASTM D93 - Pensky-Martens Closed Cup Method)

-

Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a flash.[9][10]

-

Apparatus: A Pensky-Martens closed-cup tester is used.[9][10]

-

Procedure:

-

Data Analysis: The observed flash point is corrected to standard atmospheric pressure.

Section 3: Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of standard toxicological and safety testing procedures.

Caption: Workflow for Dermal Irritation Testing.

Caption: Workflow for Flash Point Determination.

Signaling Pathways

While no specific signaling pathways for this compound have been elucidated, data on the related compound, styrene, indicates a genotoxic mechanism mediated by its metabolite, styrene-7,8-oxide.[1] This pathway is considered relevant for assessing the potential risks of substituted styrenes. Styrene is metabolized by cytochrome P450 enzymes to form the electrophilic epoxide, styrene-7,8-oxide.[1][11] This metabolite can then form covalent adducts with DNA, leading to mutations and chromosomal damage, such as sister chromatid exchanges.[1][12]

Caption: Proposed Genotoxicity Pathway for this compound.

References

- 1. Summary of Data Reported - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. DNA adducts of styrene-7,8-oxide in target and non-target organs for tumor induction in rat and mouse after repeated inhalation exposure to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Styrene oxide DNA adducts: quantitative determination using 31P monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 6. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 7. echa.europa.eu [echa.europa.eu]

- 8. oecd.org [oecd.org]

- 9. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 10. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 11. Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of sister chromatid exchanges by styrene and its presumed metabolite styrene oxide in the presence of rat liver homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Cationic Polymerization of 2,4-Dimethylstyrene Using Lewis Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic polymerization is a powerful technique for the synthesis of well-defined polymers from vinyl monomers. For substituted styrenes, such as 2,4-dimethylstyrene, this method allows for the production of polymers with unique thermal and mechanical properties. The choice of the Lewis acid initiator is critical as it directly influences the control over the polymerization process, affecting key polymer characteristics such as molecular weight (Mn), molecular weight distribution (polydispersity index, PDI), and the "living" nature of the polymerization. This document provides detailed protocols and comparative data for the cationic polymerization of this compound using various Lewis acids.

Cationic polymerizations are typically initiated by electrophilic agents. Lewis acids, such as aluminum chloride (AlCl₃), boron trichloride (BCl₃), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄), are commonly used as co-initiators in combination with a protogen (like water) or a cationogen (like an alkyl halide).[1] The Lewis acid activates the initiator, generating a carbocation that then propagates by adding to the monomer. The stability of the propagating carbocation and the nature of the counter-ion significantly impact the polymerization, with controlled or "living" polymerizations being achievable under specific conditions.[2] This allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity.

Comparative Data of Lewis Acids in Cationic Polymerization

The selection of the Lewis acid has a profound impact on the polymerization of styrenic monomers. The following table summarizes the expected outcomes when using different Lewis acids for the polymerization of this compound, based on literature for structurally similar monomers.

| Lewis Acid | Initiator System | Typical Temperature (°C) | Expected Mn ( g/mol ) | Expected PDI (Mw/Mn) | Remarks |

| BCl₃ | 1-Chloro-1-(2,4-dimethylphenyl)ethane | -70 to -20 | Controlled, up to ~80,000 | Very narrow (≤ 1.2) | Leads to a "controlled" polymerization with a good agreement between theoretical and experimental Mn.[2] |

| GaCl₃ | 1-Chloro-1-(2,4-dimethylphenyl)ethane | -70 to -30 | Controlled | Narrow | Results in a "truly living" polymerization with stable propagating cations.[2] |

| SnCl₄ | 1-Chloro-1-(p-methylphenyl)ethane / H₂O | -25 to 0 | Broad range | Moderate to narrow (1.4 - 1.6) | A common and effective system; control can be improved with additives like proton traps.[3] |

| TiCl₄ | Cumyl chloride / H₂O | -80 to -50 | Broad range | Can be narrow with additives | Strong Lewis acid, often leading to fast polymerization; requires low temperatures for better control. |

| AlCl₃ | H₂O or alkyl halide | -10 to 20 | High | Broad | Very active Lewis acid, often difficult to control, leading to broad PDI.[1] |

Experimental Protocols

The following are detailed methodologies for the cationic polymerization of this compound.

Protocol 1: Controlled Polymerization of this compound using Boron Trichloride (BCl₃)

This protocol is adapted from procedures for the controlled polymerization of structurally similar 2,4,6-trimethylstyrene.[2]

Materials:

-

This compound (monomer)

-

1-Chloro-1-(2,4-dimethylphenyl)ethane (initiator)

-

Boron trichloride (BCl₃) (co-initiator)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

Methanol (terminating agent)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Purification:

-

Dry the dichloromethane (CH₂Cl₂) over calcium hydride and distill under a nitrogen atmosphere.

-

Purify the this compound by washing with aqueous NaOH, then with distilled water, drying over anhydrous magnesium sulfate, and finally distilling under reduced pressure.

-

-

Reaction Setup:

-

Assemble a flame-dried glass reactor equipped with a magnetic stirrer and a nitrogen inlet/outlet.

-

Maintain the reactor under a positive pressure of dry nitrogen.

-

-

Polymerization:

-

Cool the reactor to the desired temperature (e.g., -70°C) using a dry ice/acetone bath.

-

Add the desired amount of purified dichloromethane to the reactor.

-

Inject the purified this compound monomer into the reactor.

-

Add the initiator, 1-chloro-1-(2,4-dimethylphenyl)ethane, to the monomer solution.

-

Initiate the polymerization by adding a pre-chilled solution of BCl₃ in dichloromethane.

-

Allow the reaction to proceed for the desired time (e.g., 1-2 hours).

-

-

Termination and Isolation:

-

Terminate the polymerization by adding an excess of pre-chilled methanol.

-

Allow the mixture to warm to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the precipitated polymer and wash it with fresh methanol.

-

Dry the polymer in a vacuum oven at 40°C to a constant weight.

-

-

Characterization:

-

Determine the molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

-

Characterize the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

-

Protocol 2: General Cationic Polymerization of this compound using Tin Tetrachloride (SnCl₄)

This protocol is a general procedure adapted from the cationic polymerization of styrene.[1]

Materials:

-

This compound (monomer)

-

Tin tetrachloride (SnCl₄) (co-initiator)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

Methanol (terminating agent)

-

Nitrogen gas (for inert atmosphere)

-

Trace amount of water (as initiator)

Procedure:

-

Purification:

-

Follow the same purification procedures for the monomer and solvent as in Protocol 1.

-

-

Reaction Setup:

-

Set up the reaction apparatus as described in Protocol 1.

-

-

Polymerization:

-

Cool the reactor to the desired temperature (e.g., 0°C or -78°C).[1]

-

Add the purified dichloromethane to the reactor.

-

Inject the purified this compound monomer.

-

Initiate the polymerization by adding a measured amount of SnCl₄. A trace amount of water in the solvent typically acts as the initiator.

-

Stir the reaction mixture for the desired duration (e.g., 1 hour).

-

-

Termination and Isolation:

-

Terminate the reaction by adding pre-chilled methanol.

-

Precipitate, filter, wash, and dry the polymer as described in Protocol 1.

-

-

Characterization:

-

Characterize the polymer using GPC and NMR as in Protocol 1.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Lewis acid-initiated cationic polymerization.

Caption: General experimental workflow for cationic polymerization.

References

- 1. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Controlled Radical Polymerization of 2,4-Dimethylstyrene: Application Notes and Protocols for ATRP and RAFT

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the controlled radical polymerization of 2,4-dimethylstyrene (DMS) using two robust and versatile techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The ability to precisely control the molecular weight, architecture, and low polydispersity of poly(this compound) is crucial for its application in advanced materials and drug delivery systems, where polymer properties must be meticulously tailored.

Introduction to Controlled Radical Polymerization of this compound

This compound is a substituted vinyl aromatic monomer that, when polymerized, yields materials with distinct thermal and mechanical properties compared to polystyrene. Controlled radical polymerization (CRP) techniques are essential for synthesizing well-defined poly(this compound) with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).